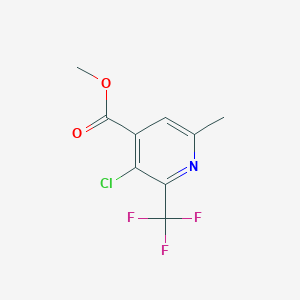
Methyl 3-chloro-6-methyl-2-(trifluoromethyl)isonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-chloro-6-methyl-2-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C9H7ClF3NO2 It is a derivative of isonicotinic acid, featuring a trifluoromethyl group, a chlorine atom, and a methyl group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-6-methyl-2-(trifluoromethyl)isonicotinate typically involves the following steps:
Starting Materials: The synthesis begins with isonicotinic acid as the core structure.
Methylation: The methyl group is introduced via methylation reactions, commonly using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Trifluoromethylation: The trifluoromethyl group is incorporated using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-chloro-6-methyl-2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 3-chloro-6-methyl-2-(trifluoromethyl)isonicotinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, especially in designing molecules with improved pharmacokinetic properties.
Industry: It finds applications in the production of agrochemicals, such as herbicides and insecticides, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Methyl 3-chloro-6-methyl-2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes or receptors by binding to their active sites, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-chloro-6-(trifluoromethyl)isonicotinate
- Methyl 2-chloro-3-(trifluoromethyl)isonicotinate
- 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine
Uniqueness
Methyl 3-chloro-6-methyl-2-(trifluoromethyl)isonicotinate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. The combination of the trifluoromethyl group and the chlorine atom enhances its reactivity and stability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H7ClF3NO2 |
|---|---|
Molekulargewicht |
253.60 g/mol |
IUPAC-Name |
methyl 3-chloro-6-methyl-2-(trifluoromethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C9H7ClF3NO2/c1-4-3-5(8(15)16-2)6(10)7(14-4)9(11,12)13/h3H,1-2H3 |
InChI-Schlüssel |
KEYXFSIIMPDQHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=N1)C(F)(F)F)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-[(5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12930451.png)

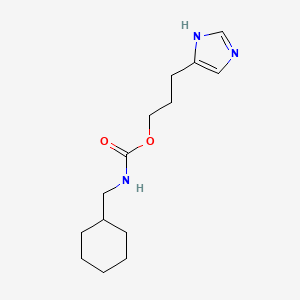
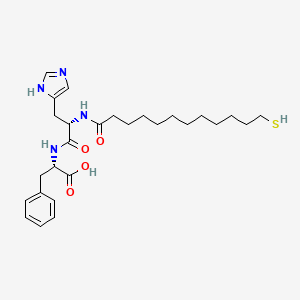
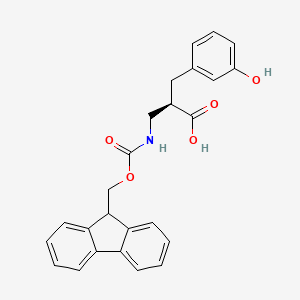
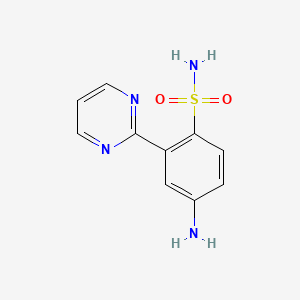

![3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12930505.png)
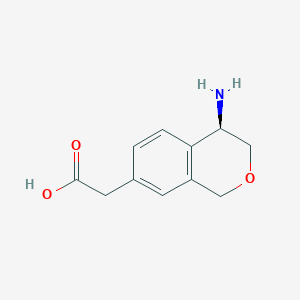
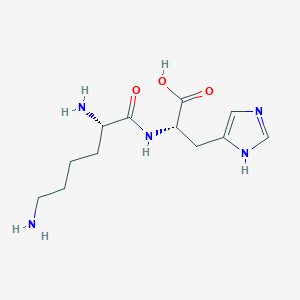
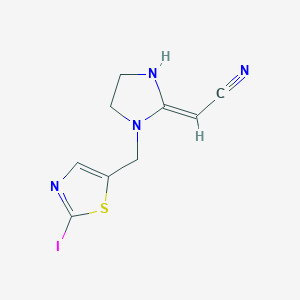
![2'-O-[(2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12930524.png)
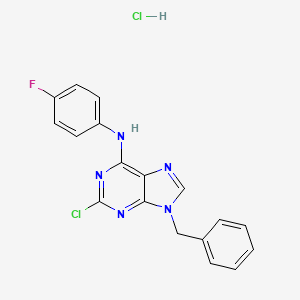
![Methyl 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine-2-carboxylate](/img/structure/B12930528.png)
